molecular formula C20H19N3O2 B2421367 (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide CAS No. 744233-43-0

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide

Cat. No.: B2421367
CAS No.: 744233-43-0
M. Wt: 333.391
InChI Key: NQTCGXIHWSJXLS-UHFFFAOYSA-N
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Description

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Acetylation: The acetamido group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the double bond.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products will depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.

Biology and Medicine

    Pharmacological Research: The compound may be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Biochemical Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can serve as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-acetamidophenyl)-2-cyano-N-phenylprop-2-enamide: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide: Similar structure but has chlorine substitutions instead of methyl groups.

Uniqueness

    Substituent Effects: The presence of the 2,3-dimethylphenyl group can influence the compound’s reactivity and physical properties, making it unique compared to its analogs.

    The specific substituents may confer unique biological or chemical properties, leading to distinct applications.

Properties

IUPAC Name

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-5-4-6-19(14(13)2)23-20(25)17(12-21)11-16-7-9-18(10-8-16)22-15(3)24/h4-11H,1-3H3,(H,22,24)(H,23,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTCGXIHWSJXLS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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